2-(2-Amino-5-(4-bromophenyl)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol
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Description
2-(2-Amino-5-(4-bromophenyl)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol, also known as K252a, is a natural product that has been extensively studied for its potential in scientific research. K252a is a potent inhibitor of protein kinases, which play a crucial role in cell signaling and regulation. In
Scientific Research Applications
Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase
Compounds derived from 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine, including those related to 2-(2-Amino-5-(4-bromophenyl)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol, show potent inhibitory activities against human thymidylate synthase (TS) and dihydrofolate reductase (DHFR). This dual inhibition is significant for antitumor applications, as it impacts key folate pathways in cancer cells (Gangjee et al., 2008).
Antimicrobial and Anticancer Agents
Pyrimidine scaffolds, including derivatives of this compound, exhibit antimicrobial activity against various bacterial and fungal strains. Moreover, some compounds in this class display potent anticancer activities, particularly against the HCT-116 cancer cell line, highlighting their potential as chemotherapeutic agents (Kumar et al., 2019).
Intermediate in Synthesis of Pyrimidines
This compound is a key intermediate in the synthesis of various pyrimidines. It plays a crucial role in the development of novel compounds with diverse applications in pharmaceutical and chemical fields, demonstrating its importance in synthetic organic chemistry (Hou et al., 2016).
Potential Aldose Reductase Inhibitors with Antioxidant Properties
Pyrido[1,2-a]pyrimidin-4-one derivatives related to this compound show activity as aldose reductase inhibitors. These inhibitors are crucial for managing complications in diabetic patients. Additionally, they exhibit significant antioxidant properties, adding to their therapeutic potential (La Motta et al., 2007).
properties
IUPAC Name |
2-[2-amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-(2-methylprop-2-enoxy)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O2/c1-12(2)11-26-15-7-8-16(18(25)9-15)19-17(10-23-20(22)24-19)13-3-5-14(21)6-4-13/h3-10,25H,1,11H2,2H3,(H2,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIVQVOLZMKRSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC(=C(C=C1)C2=NC(=NC=C2C3=CC=C(C=C3)Br)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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